molecular formula C8H13N5O3 B14153108 N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 104958-89-6

N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B14153108
CAS No.: 104958-89-6
M. Wt: 227.22 g/mol
InChI Key: WUBNTGPRUNECAV-UHFFFAOYSA-N
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Description

N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the alkylation of 3-nitro-1H-1,2,4-triazole with butyl alcohols under acid-catalyzed conditions. The reaction is carried out in the presence of a strong acid such as concentrated sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form more complex derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various targets.

Comparison with Similar Compounds

  • N-butyl-3-nitro-1,2,4-triazole
  • N-butyl-5-nitro-1,2,4-triazole
  • N-butyl-1,2,4-triazole

Comparison: N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both a nitro group and a butyl group attached to the triazole ring. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

104958-89-6

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

N-butyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C8H13N5O3/c1-2-3-4-9-7(14)5-12-6-10-8(11-12)13(15)16/h6H,2-5H2,1H3,(H,9,14)

InChI Key

WUBNTGPRUNECAV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

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